1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea
Description
1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is a synthetic urea derivative featuring a thiazoloazepinone core and a tert-butylphenyl substituent.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-18(2,3)11-6-8-12(9-7-11)20-16(24)22-17-21-13-5-4-10-19-15(23)14(13)25-17/h6-9H,4-5,10H2,1-3H3,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHAVQATAKEHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C(=O)NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews available literature on its synthesis, biological properties, and structure-activity relationships (SAR), focusing on its pharmacological implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazoloazepine moiety and a urea functional group. Its molecular formula is , and it has a molecular weight of approximately 342.44 g/mol.
Inhibition Studies
Research indicates that derivatives of thiazolo[5,4-c]azepine exhibit significant biological activities, particularly as inhibitors of various enzymes. For instance, studies have shown that compounds similar to this compound can inhibit phosphodiesterase (PDE) enzymes selectively. One derivative demonstrated strong eosinophilic infiltration inhibition in sensitized Brown-Norway rats at doses of 5.1 mg/kg orally .
Antimicrobial Activity
The biological evaluation of related compounds has revealed promising antimicrobial properties. A series of benzothiazepine derivatives have been synthesized and tested for their antimicrobial activity against various bacterial strains. The results indicated that certain modifications in the structure could enhance activity against specific pathogens .
Anti-inflammatory Effects
In vivo studies have suggested that the compound may exhibit anti-inflammatory effects. The presence of the thiazole ring is often associated with anti-inflammatory properties in other compounds. This suggests a potential for therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of the tert-butyl group and the thiazole structure in modulating biological activity. Variations in substituents on the phenyl ring and alterations in the urea moiety significantly influence the potency and selectivity of these compounds.
| Modification | Effect on Activity |
|---|---|
| Tert-butyl substitution | Enhances lipophilicity and cellular uptake |
| Thiazole ring presence | Contributes to anti-inflammatory and antimicrobial activity |
| Urea linkage | Important for binding affinity to target enzymes |
Case Studies
- Eosinophilic Infiltration Study : A study conducted on Brown-Norway rats demonstrated that a derivative similar to this compound significantly reduced eosinophilic infiltration at specific doses without causing emesis at higher doses .
- Antimicrobial Evaluation : A series of thiazepine derivatives were tested against Gram-positive and Gram-negative bacteria. One compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares the target compound with structurally analogous urea derivatives, emphasizing molecular features, synthesis, and biological relevance:
Key Observations:
Core Heterocycles: The target compound’s thiazoloazepinone ring distinguishes it from analogs with azetidinone (4f), benzoimidazothiazole (), or oxadiazole () cores. These heterocycles influence conformational flexibility and binding interactions.
Substituent Effects: The tert-butyl group in the target and 4f increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the morpholinoethoxy group in introduces polarity, balancing pharmacokinetic properties.
Biological Relevance: Compound 4f demonstrated 91% yield and antiproliferative activity, suggesting that urea derivatives with bulky aryl groups (e.g., tert-butylphenyl) may stabilize interactions with cellular targets like microtubules or DNA repair enzymes . The target compound’s thiazoloazepinone core could similarly engage with ATP-binding pockets in kinases.
Synthesis Challenges: The synthesis of the target compound likely requires multi-step protocols involving cyclization (to form the thiazoloazepinone) and urea coupling, akin to methods used for 4f . By contrast, the oxadiazole-based compound () employs simpler 1,3-dipolar cycloaddition reactions.
Q & A
Q. What synthetic strategies are effective for preparing 1-(4-(tert-butyl)phenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea, and how can reaction conditions be optimized?
The synthesis of urea derivatives often involves multi-component coupling reactions under controlled temperature and solvent conditions. For example, triazine-based urea derivatives have been synthesized via coupling of triazole, substituted urea, and thiourea components, with temperature optimization (e.g., 60–80°C) critical for yield and purity . Characterization via IR, NMR, and mass spectrometry is essential to confirm structural integrity. For the target compound, consider using a stepwise approach: first synthesizing the thiazoloazepinone core, followed by urea coupling via carbodiimide-mediated reactions. Optimize solvent polarity (e.g., DMF or THF) and stoichiometry of reactants to minimize side products .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?
- IR Spectroscopy : Look for urea C=O stretching vibrations near 1650–1700 cm⁻¹ and thiazole ring vibrations at 1520–1605 cm⁻¹ .
- NMR : The tert-butyl group on the phenyl ring should appear as a singlet (~1.3 ppm for H; ~30 ppm for C). The azepinone’s carbonyl signal typically resonates near 170–175 ppm in C NMR .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., calculated vs. observed m/z) and detect fragmentation patterns unique to the urea and thiazoloazepine moieties .
Advanced Research Questions
Q. What methodologies are recommended for investigating the structure-activity relationship (SAR) of this compound in biological systems?
To establish SAR:
- Substituent Modification : Synthesize analogs with varying substituents on the phenyl ring (e.g., electron-withdrawing groups) or modifications to the thiazoloazepinone core. Evaluate changes in bioactivity (e.g., enzyme inhibition) to identify critical pharmacophores .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins, focusing on hydrogen bonding with the urea moiety and hydrophobic interactions with the tert-butyl group .
- In Vitro Assays : Pair SAR with cellular assays (e.g., IC determination in cancer cell lines) to correlate structural changes with efficacy .
Q. How can researchers resolve contradictions in spectral or biological data observed for this compound?
- Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography (if crystals are obtainable) to confirm conformation .
- Batch Analysis : Compare multiple synthetic batches to rule out impurities. Use HPLC-MS to quantify purity and identify byproducts .
- Biological Replicates : Conduct dose-response assays in triplicate under standardized conditions (e.g., serum-free media, controlled incubation times) to minimize variability .
Q. What computational approaches are suitable for predicting the compound’s stability and degradation pathways?
- DFT Calculations : Use Gaussian or ORCA to model hydrolysis of the urea linkage under acidic/basic conditions, identifying transition states and activation energies .
- MD Simulations : Simulate the compound’s behavior in aqueous environments (e.g., solvation dynamics) to predict aggregation or oxidation susceptibility .
- Forced Degradation Studies : Expose the compound to heat, light, or oxidants (e.g., HO) and analyze degradation products via LC-MS to validate computational predictions .
Q. How can the compound’s pharmacokinetic properties be assessed preclinically?
- ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free vs. bound fractions .
- In Vivo Studies : Administer the compound to rodent models and collect plasma/tissue samples at timed intervals for bioavailability analysis .
Methodological Notes
- Safety Considerations : Handle the compound with PPE (gloves, goggles) due to potential toxicity. Waste must be neutralized and disposed via certified hazardous waste protocols .
- Instrumentation : Prioritize high-field NMR (≥400 MHz) and HR-MS for unambiguous characterization.
- Data Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) meticulously to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
